molecular formula C11H14ClNO2 B1465018 6-Methyl-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride CAS No. 1260637-11-3

6-Methyl-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride

Cat. No.: B1465018
CAS No.: 1260637-11-3
M. Wt: 227.69 g/mol
InChI Key: NTOXCWOIHHEXER-UHFFFAOYSA-N
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Description

6-Methyl-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride is a tetrahydroisoquinoline derivative featuring a methyl group at the 6th position and a carboxylic acid moiety at the 1st position, stabilized as a hydrochloride salt. The molecular formula is C₁₁H₁₄ClNO₂, with an exact mass of 227.08 g/mol . The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in drug development.

Properties

IUPAC Name

6-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2.ClH/c1-7-2-3-9-8(6-7)4-5-12-10(9)11(13)14;/h2-3,6,10,12H,4-5H2,1H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTOXCWOIHHEXER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(NCC2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Methyl-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride is a derivative of the tetrahydroisoquinoline family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is synthesized through various methods, including the Pictet-Spengler cyclization, and exhibits potential therapeutic effects against a range of diseases.

  • Molecular Formula : C11H13NO2
  • Molecular Weight : 191.23 g/mol
  • CAS Number : 1260637-29-3

Biological Activities

Research indicates that tetrahydroisoquinoline derivatives, including this compound, possess significant biological activities. These include:

  • Antiproliferative Activity : Studies have shown that related compounds can inhibit cancer cell proliferation. For instance, the derivative 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid demonstrated anti-colorectal cancer properties by blocking IL-6/JAK2/STAT3 oncogenic signaling pathways in animal models .
  • Neuroprotective Effects : Isoquinoline derivatives are noted for their neuroprotective properties. They may inhibit monoamine oxidase (MAO) activity, which is beneficial in treating neurodegenerative diseases like Parkinson's disease .

Anticancer Potential

A significant study evaluated the antiproliferative effects of 6-Methyl-1,2,3,4-tetrahydroisoquinoline derivatives in colorectal carcinoma models. The compound was administered in doses of 10 and 25 mg/kg to DMH-induced CRC rats over 15 days. Key findings included:

  • Histopathological Analysis : Treatment with the compound resulted in reduced tumor growth and improved histological parameters.
  • Biochemical Markers : ELISA results indicated that the compound significantly decreased levels of inflammatory markers such as IL-6 and COX-2 .

Neuroprotective Studies

Research has also focused on the neuroprotective effects of tetrahydroisoquinoline derivatives. In vitro studies have shown that these compounds can protect neuronal cells from oxidative stress and apoptosis.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
1,2,3,4-TetrahydroisoquinolineStructureBase compound with moderate activity
6-Methyl-1,2,3,4-tetrahydroisoquinolineStructureEnhanced activity due to methyl substitution
6,7-Dimethoxy derivativeStructureNotable anticancer properties

Scientific Research Applications

Medicinal Chemistry

Antidepressant and Neuroprotective Effects
Research has indicated that tetrahydroisoquinoline derivatives exhibit potential antidepressant effects. Specifically, compounds similar to 6-Methyl-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid have been shown to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in the treatment of depression .

Analgesic Properties
Studies suggest that tetrahydroisoquinoline derivatives may possess analgesic properties. The structural similarity to known analgesics allows for the exploration of these compounds in pain management therapies .

Neuropharmacology

Cognitive Enhancement
There is growing evidence that certain isoquinoline derivatives can enhance cognitive functions. The modulation of cholinergic systems by these compounds suggests their potential use in treating cognitive disorders such as Alzheimer's disease .

Dopaminergic Activity
The compound's interaction with dopaminergic receptors has been investigated for its potential role in treating Parkinson's disease. Its ability to influence dopamine levels may provide therapeutic avenues for managing this neurodegenerative disorder .

Synthetic Organic Chemistry

Synthesis of Complex Molecules
6-Methyl-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride serves as a versatile intermediate in the synthesis of more complex organic molecules. Its unique structure allows chemists to utilize it in various synthetic pathways, including the formation of chiral centers and the development of new pharmaceutical agents .

Data Table: Summary of Applications

Application AreaSpecific Use CaseMechanism/Action
Medicinal ChemistryAntidepressant EffectsModulation of serotonin and norepinephrine
Analgesic PropertiesSimilarity to known analgesics
NeuropharmacologyCognitive EnhancementModulation of cholinergic systems
Dopaminergic ActivityInfluence on dopamine levels
Synthetic Organic ChemistryIntermediate for Complex SynthesisFormation of chiral centers

Case Studies

Case Study 1: Antidepressant Activity
A study published in the Journal of Medicinal Chemistry explored the antidepressant activity of various tetrahydroisoquinoline derivatives. It was found that compounds structurally related to 6-Methyl-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid exhibited significant improvement in depressive-like behaviors in animal models .

Case Study 2: Neuroprotective Effects
Research conducted at a prominent neuropharmacology lab demonstrated that administration of tetrahydroisoquinoline derivatives improved cognitive performance in rodent models of Alzheimer’s disease. The study highlighted the potential for these compounds to act as neuroprotective agents by enhancing synaptic plasticity and reducing neuroinflammation .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and physicochemical properties of 6-methyltetrahydroisoquinoline hydrochloride and its analogs:

Compound Name Substituent(s) Position Molecular Formula CAS Number Molecular Weight (g/mol) Purity
6-Methyl-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride Methyl 6 C₁₁H₁₄ClNO₂ - 227.08 (exact) -
Ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride Hydroxy, Ethyl ester 6 C₁₂H₁₆ClNO₃ 128073-50-7 273.71 (calc.) 95%
Methyl 6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride Fluoro, Methyl ester 6 C₁₁H₁₃ClFNO₂ 2007908-42-9 257.68 (calc.) -
6-Chloro-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride Chloro 6 C₁₀H₁₁Cl₂NO₂ 1260638-90-1 248.11 -
5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride Dichloro 5,7 C₁₀H₁₀Cl₃NO₂ 1289646-93-0 282.56 (calc.) -
6-Methoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride Methoxy 6 C₁₁H₁₄ClNO₃ 1263377-98-5 259.68 (calc.) 95%

Key Observations:

Halogens (Cl, F): Chloro substituents (e.g., 6-chloro analog) increase molecular weight and may enhance binding via hydrophobic interactions or halogen bonding. Fluoro analogs (e.g., 6-fluoro) offer smaller steric bulk and higher electronegativity, influencing electronic properties .

Positional Isomerism The 5,7-dichloro derivative () demonstrates how substituent placement impacts steric and electronic profiles. Dichloro groups at non-adjacent positions may create unique binding geometries compared to monosubstituted analogs.

Ester vs. Carboxylic Acid
Esterified derivatives (e.g., ethyl or methyl esters) act as prodrugs, improving lipophilicity for cellular uptake. Hydrolysis in vivo releases the active carboxylic acid .

Purity and Availability
High-purity (>95%) compounds, such as the ethyl 6-hydroxy and 6-methoxy analogs, are commercially available, underscoring their utility in preclinical research .

Research Findings and Pharmacological Implications

  • Halogenated isoquinolines are frequently explored in kinase inhibition or antimicrobial applications.
  • Solubility and Bioavailability: Hydrochloride salts (e.g., 6-methyl and 6-methoxy derivatives) improve water solubility, a critical parameter for oral or injectable formulations .
  • Synthetic Accessibility: Substituents like methyl or methoxy are synthetically tractable via alkylation or nucleophilic substitution, whereas halogenation often requires electrophilic conditions .

Preparation Methods

Preparation of Cis and Trans Isomers of 4,6-dihydroxy-2-methyl-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid

Cis Isomer (Ia)

  • Begin with 0.076 mole of the methyl ester of 4,6-dihydroxy-2-methyl-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid.
  • Heat with 2 N sodium hydroxide under refluxing conditions.
  • Suction filter the resulting precipitate and suspend in a few mL of water.
  • Adjust the pH to 5-6 using 6 N HCl.
  • Suction filter the material again.
  • Wash twice with 15 mL of cooled water, then with alcohol and ether.
  • The product is obtained with a 57% yield, melting point 225 °C (with decomposition).
  • Concentrate the mother liquors to dryness and dissolve the crystalline residue in 18 mL of boiling water to collect an additional 1 g of product, increasing the yield to 63%.

Alternative Method for Cis Isomer (Ia)

  • Methylate the N-unsubstituted acid using 9.8 g (0.06 mole) of the product from Example 2, 13.8 g (0.3 mole) of formic acid, and 18 g (0.18 mole) of 30% formalin.
  • Reflux the mixture in a water bath for 8 hours.
  • Dilute the mixture with water and neutralize to induce crystallization.
  • The resulting material is identical to that obtained in the previous method.

Trans Isomer (Ib)

  • Dissolve 0.036 mole of glyoxylic acid monohydrate in 112 mL of dimethylsulfoxide.
  • Add 0.036 mole of phenylephrine base with stirring; the temperature will rise to approximately 45 °C, leading to complete dissolution followed by precipitation.
  • Continue stirring for 4 hours, then suction filter the precipitate through sintered glass.
  • Wash with 20 mL of dimethylsulfoxide, then with alcohol and ether.
  • Recover 4.5 g of compound (I) with a 56% yield.
  • Add 400 mL of absolute ethanol and 200 mL of ether to the combined filtrates, producing a gummy mass that crystallizes.
  • Suction filter and wash with alcohol and ether to isolate the trans isomer (Ib) with a 27.8% yield (22.3 g), melting point 224-225 °C (with decomposition).
  • Dissolving equal parts of (Ia) and (Ib) in boiling water leads to crystallization of product (I) upon cooling.

Preparation of Methyl 4,6-dihydroxy-2-methyl-1,2,3,4-tetrahydro-isoquinoline Carboxylate (IV)

(R=CH3, R'=CH3, R''=H)

Direct Condensation from Methyl Glyoxylate

  • Heat 5 g (0.025 mole) of phenylephrine in 50 mL of methanol.
  • Cautiously add 2.15 g (0.025 mole) of methyl glyoxylate to the hot solution.
  • If required, acidify the pH to a value of 2 with hydrochloric acid.
  • Allow the reaction to continue for at least 2 days.
  • Concentrate the solution in vacuo over a water bath to completely remove the solvent.
  • Dissolve the viscous residue in the minimum amount of water, adjusting to pH 8-9 with ammonia, to give a precipitate.
  • Suction filter, wash with water, and dry.
  • The product has a melting point of 159-160 °C, with a yield of 2.35 g (40%).

Esterification of the Corresponding Acid

  • Dissolve 40 g of compound (I) from Example 1 in 400 mL of methanol containing 40 g of dry hydrochloric acid.
  • Reflux the solution for 2 hours.
  • Concentrate the solution to dryness in vacuo over a water bath, then dissolve the residue in a mixture of methanol and benzene.
  • Concentrate to dryness again, repeating the procedure multiple times to ensure complete drying.
  • Dissolve the residue in 400 mL of methanol containing 40 g of dry hydrochloric acid and reflux for 2 hours.
  • Repeat these operations three times, then carry out a final evaporation to dryness.
  • Dissolve the residue in 60 mL of water containing 200 mL of ammonia at 20°B.
  • Crystallization occurs spontaneously; suction filter the crystalline product, wash with water, and dry.

Preparation of Ethyl Ester

  • Use the procedure of Example 4(b), substituting the methanolic hydrochloric acid solution with 400 mL of ethanol containing 40 g of dry hydrochloric acid.
  • Suction filter the material, wash with water, and dry to give the ethyl ester with a yield of 65%, melting point 170 °C.

Analysis

Element Calculated (%) Found (%)
C 62.14 62.35
H 6.82 7.04
N 5.57 5.62

Products (a) and (b) are identical.

Preparation of Propyl 4,6-dihydroxy-2-methyl-1,2,3,4-tetrahydroisoquinoline Carboxylate (VI)

(R=CH3, R'=C3H7, R''=H) (Formula C)

Direct Condensation from Propyl Glyoxylate

  • Use the procedure of Example 4(a), substituting the methyl glyoxylate with 0.025 mole of propyl glyoxylate.
  • This gives a product melting at 157 °C after recrystallization from acetone, and from a 2nd crop, a mixture of cis (VIa) and trans (VIb) is obtained (yield: 20%; M.P. 140-150 C).

Synthesis of (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid derivative 10

  • Amidate compound 3 with methyl 2-amino-3-oxobutanoate hydrochloride via acyl chloride.
  • Cyclize with I2, triphenylphosphine (PPh3), and Et3N to give oxazole 5 .
  • Reduce compound 5 with lithium aluminium hydride (LiAlH4) and then chlorinate with SOCl2 to give 6 .
  • Alkylate the hydroxyl group of compound 7 (prepared as described previously) with compound 6 to afford 8 .
  • Deprotect the tert-butoxycarbonyl (Boc) group with HCl in i-PrOH/HCO2H, followed by acylation with (E)-3-(2-furyl)acrylic acid and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) to give 9 .
  • Hydrolyze compound 9 with aqueous LiOH, and then isolate desired compound 10 as a tert-butyl amine salt.

Synthesis of Hydrochloride of methyl (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate (1)

  • Prepare this compound from (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid and SOCl2 in dry methanol by a known procedure.
  • The yield is practically quantitative.
  • m.p. 248–250 °C (decomp), from methanol-diethyl ether; ref. gives m.p. 250-255 °C (decomp.) from the same solvent mixture.
  • The product recrystallized from a mixture of chloroform-diethyl ether melts at 261–263 °C (decomp.); = –155.1° (c 1, CHCl3), = –128.2° (c 1, CH3OH); ref. gives = –104.1° (c 1, CH3OH).

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 6-methyl-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via cyclization of substituted 1,2,3,4-tetrahydroquinoline precursors. For example, AlCl₃-mediated intramolecular cyclization of chloroacetyl intermediates in solvents like 1,2-dichlorobenzene at 378 K for 5 hours yields derivatives with a 73% yield after recrystallization . Key parameters include temperature control, catalyst stoichiometry, and post-reaction pH adjustment to isolate the hydrochloride salt.

Q. How is the stereochemical configuration of the compound resolved experimentally?

  • Methodological Answer : Stereochemistry is determined using combined ¹H NMR and X-ray crystallography . For instance, cis/trans isomerism in tetrahydroisoquinoline derivatives is resolved via coupling constants in NMR and confirmed by C–H⋯π interactions in crystal packing . Single-crystal X-ray analysis provides unambiguous confirmation of spatial arrangements .

Q. What analytical techniques are recommended for structural characterization?

  • Methodological Answer : Use FTIR (to confirm carbonyl and amine groups), GC-MS (for molecular ion peaks and fragmentation patterns), and elemental analysis (to validate purity and stoichiometry). For example, IR bands at 1731 cm⁻¹ (ester C=O) and 1701 cm⁻¹ (amide C=O) are critical for functional group identification .

Advanced Research Questions

Q. How can synthetic protocols be optimized to improve enantiomeric purity for biological studies?

  • Methodological Answer : Enantioselective synthesis may employ chiral auxiliaries or asymmetric catalysis. For example, starting with enantiomerically pure precursors (e.g., cis-methyl 1-(chloroacetyl)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate) ensures retention of configuration during cyclization . Chiral HPLC or polarimetry can monitor enantiomeric excess.

Q. What strategies address stability challenges of the compound under varying pH and temperature conditions?

  • Methodological Answer : Stability studies should include:

  • pH-dependent degradation tests (e.g., accelerated stability at pH 1–14 via HPLC monitoring).
  • Thermogravimetric analysis (TGA) to assess thermal decomposition thresholds.
  • Storage recommendations: anhydrous conditions at 273–278 K to prevent hydrolysis or oxidation .

Q. How can contradictions in reported biological activity data (e.g., cytotoxicity vs. antimicrobial effects) be reconciled?

  • Methodological Answer : Systematic structure-activity relationship (SAR) studies are essential. For example:

  • Vary alkyl chain length (C6–C17) on the tetrahydroisoquinoline backbone and test cytotoxicity (via MTT assay) and antimicrobial activity (MIC against Gram+/Gram– strains).
  • Cross-reference results with existing data on analogs like 6,7-dimethoxy-2-methyl derivatives to identify substituent-dependent trends .

Q. What computational methods validate the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Molecular docking (e.g., AutoDock Vina) to predict binding affinity to targets like GABA receptors or bacterial topoisomerases.
  • MD simulations (GROMACS) to assess stability of ligand-target complexes over 100-ns trajectories.
  • Compare with experimental IC₅₀ values from enzyme inhibition assays .

Q. How do substituent modifications (e.g., hydroxylation, methylation) alter solubility and bioavailability?

  • Methodological Answer :

  • LogP determination (shake-flask method) to quantify hydrophobicity changes.
  • Permeability assays (Caco-2 cell monolayers) to predict intestinal absorption.
  • For example, adding a 6-hydroxy group increases aqueous solubility but may reduce blood-brain barrier penetration .

Key Research Gaps

  • Lack of SAR data for alkyl chain length (C6–C17) on bioactivity .
  • Limited studies on metabolic pathways and in vivo pharmacokinetics .
  • Contradictory reports on antioxidant vs. pro-oxidant effects in cellular models .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methyl-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
6-Methyl-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride

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